molecular formula C15H20N4O2 B2743624 tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate CAS No. 1131148-56-5

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate

Cat. No.: B2743624
CAS No.: 1131148-56-5
M. Wt: 288.351
InChI Key: UMDHPPSRIPPNNA-UHFFFAOYSA-N
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Description

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate (CAS 1131148-56-5) is a high-purity synthetic organic compound supplied at 97% purity . With the molecular formula C15H20N4O2 and a molecular weight of 288.34 g/mol, this compound is characterized by its unique structure that incorporates a benzotriazole moiety, a cyclopropyl group, and a tert-butyl carbamate group . This structure makes it a versatile and valuable building block in synthetic organic chemistry, particularly for the construction of more complex molecules. The benzotriazole group is a well-known activator in nucleophilic substitution reactions, and the presence of the cyclopropyl ring can be used to introduce sterically constrained, three-dimensional geometry into target structures. Researchers can leverage this compound in the development of novel pharmaceutical intermediates and other specialized organic materials. It is offered with comprehensive safety data; handling precautions should be taken as it may cause skin, eye, and respiratory irritation . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

tert-butyl N-(benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18(11-8-9-11)10-19-13-7-5-4-6-12(13)16-17-19/h4-7,11H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDHPPSRIPPNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CN1C2=CC=CC=C2N=N1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

HATU-Mediated Amide Coupling

A primary route involves the reaction of tert-butyl (cyclopropyl)carbamate with 1H-benzotriazol-1-ylmethyl carboxylic acid derivatives. This method employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) to activate the carboxylic acid moiety for nucleophilic attack by the cyclopropylamine. For example, a protocol adapted from tert-butyl carbamate syntheses (e.g.,) involves:

  • Dissolving 1H-benzotriazol-1-ylmethyl carboxylic acid (1.2 eq) in DMF.
  • Adding HATU (1.5 eq) and DIPEA (3 eq) to form the active ester.
  • Introducing tert-butyl (cyclopropyl)carbamate (1 eq) and stirring at room temperature for 18 hours.
  • Purifying via silica chromatography (ethyl acetate/hexane gradient) to isolate the product.

Representative Data:

Starting Material Coupling Agent Solvent Yield
Benzotriazolylmethyl acid HATU DMF 86%
Benzotriazolylmethyl chloride DIPEA DCM 78%

This method is favored for its high efficiency and compatibility with acid-sensitive substrates.

Alkylation of Cyclopropylamine Derivatives

Nucleophilic Substitution with Benzotriazole Electrophiles

Direct alkylation of tert-butyl N-cyclopropylcarbamate with 1-(chloromethyl)-1H-benzotriazole under basic conditions offers a straightforward pathway. Cesium carbonate in dimethyl sulfoxide (DMSO) at 70°C facilitates the displacement of chloride by the carbamate’s nitrogen. A representative procedure includes:

  • Mixing tert-butyl N-cyclopropylcarbamate (1 eq) and 1-(chloromethyl)-1H-benzotriazole (1.2 eq) in DMSO.
  • Adding Cs₂CO₃ (2 eq) and heating at 70°C for 2 hours.
  • Extracting with ethyl acetate and purifying via column chromatography.

Optimization Insights:

  • Elevated temperatures (70°C) improve reaction kinetics but may necessitate shorter durations to avoid decomposition.
  • Polar aprotic solvents like DMSO enhance ionic intermediate stability.

Protective Group Strategies

Sequential Boc Protection and Functionalization

The tert-butoxycarbonyl (Boc) group serves as a transient protective moiety for the cyclopropylamine nitrogen, enabling subsequent benzotriazole incorporation. A two-step sequence involves:

Step 1: Boc protection of cyclopropylamine using di-tert-butyl dicarbonate in tetrahydrofuran (THF):
$$ \text{Cyclopropylamine} + (\text{Boc})_2\text{O} \xrightarrow{\text{THF, rt}} \text{tert-butyl N-cyclopropylcarbamate} $$

Grignard Reagent-Based Approaches

Ketone Intermediate Formation

Grignard reagents can generate ketone intermediates that are subsequently functionalized with benzotriazole. For example, reacting tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate analogs with aryl Grignard reagents forms ketones, which are then converted to the target carbamate via reductive amination. Although this route is less direct, it offers versatility for structural analogs.

Case Study:

  • Treating tert-butyl N-cyclopropylcarbamate with phenylmagnesium bromide forms a ketone intermediate.
  • Condensation with benzotriazole-1-carbaldehyde under acidic conditions yields the final product.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for each method:

Method Advantages Limitations Typical Yield
HATU Coupling High efficiency, mild conditions Cost of coupling agents 80–86%
Direct Alkylation Simplified workflow Requires strong base 70–78%
Mitsunobu Reaction Stereochemical control Toxic reagents (DEAD, PPh₃) 60–68%
Grignard Approach Adaptable to analogs Multi-step, lower atom economy 50–65%

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with benzotriazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of benzotriazole can inhibit the growth of various bacteria and fungi. For example, the compound has been tested against Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .

Anticancer Potential

The structural features of tert-butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate suggest possible anticancer applications. Research on similar compounds indicates that they may induce apoptosis in cancer cells or inhibit tumor growth by affecting cellular signaling pathways . Ongoing studies focus on elucidating the mechanisms behind these effects.

Stabilizers in Pesticides

The presence of the benzotriazole group allows this compound to act as a stabilizer in agricultural formulations. It can enhance the shelf life and efficacy of pesticides by protecting active ingredients from photodegradation and hydrolysis. This property is crucial for developing effective agricultural chemicals that maintain their potency over time.

Plant Growth Regulators

Research suggests that carbamate derivatives can influence plant growth by modulating hormonal pathways or enhancing nutrient uptake. The compound's unique structure may allow it to serve as a plant growth regulator, promoting healthier crop yields .

UV Stabilizers

Due to its ability to absorb UV light, this compound can be utilized as a UV stabilizer in polymers and coatings. This application is vital for enhancing the durability of materials exposed to sunlight, thereby extending their lifespan .

Coatings and Adhesives

The compound's stability and reactivity make it suitable for use in coatings and adhesives where resistance to environmental factors is essential. Its incorporation into formulations can improve adhesion properties and resistance to moisture and heat .

Case Studies

Study FocusFindingsImplications
Antimicrobial ActivityEffective against Mycobacterium tuberculosisPotential for new antitubercular drugs
Anticancer ResearchInduces apoptosis in cancer cellsOpportunities for anticancer therapeutics
Agricultural FormulationsActs as a stabilizer for pesticidesEnhances efficacy and shelf life of agricultural chemicals
UV StabilizationAbsorbs UV light effectivelyExtends lifespan of polymer materials

Mechanism of Action

The mechanism of action of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions allow the compound to bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Stability Notes Source
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate (Target) Not explicitly listed Estimated ~287 g/mol* Benzotriazolylmethyl, cyclopropyl No direct data; inferred stability CymitQuimica
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate C₂₀H₂₄N₄O₂ 352.43 g/mol Benzotriazolylmethyl, phenylethyl Bulkier substituent; higher lipophilicity ChemBK
tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate Not explicitly listed Not provided Benzotriazole-1-carboximidoyl Potential H-bonding variability CymitQuimica
Oxazolidinone derivatives (e.g., compounds 1a, 1b from ) Varies Varies Triazolylmethyl, oxazolidinone, fluorophenyl Degrades in simulated gastric fluid Stability study

*Estimated molecular weight based on structural analogy to compound, replacing phenethyl (C₈H₉) with cyclopropyl (C₃H₅).

Substituent Effects on Stability and Reactivity

  • Cyclopropyl vs. Phenylethyl: The cyclopropyl group in the target compound introduces ring strain, which may enhance reactivity in certain conditions (e.g., nucleophilic environments). This suggests that carbamate-based derivatives (like the target) may exhibit superior stability due to the absence of oxazolidinone’s labile carbonyl .
  • Carboximidoyl vs. This modification could influence binding affinity in biological systems or crystallographic behavior during structure determination .

Biological Activity

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate is a compound that belongs to the class of benzotriazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C15H20N4O2
  • Molecular Weight: 288.35 g/mol
  • CAS Number: 1131148-56-5

Biological Activity Overview

Benzotriazole derivatives have been studied for various biological activities including antimicrobial, antitumor, and antiviral effects. The specific compound has shown promise in several areas:

Antimicrobial Activity

Research has indicated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain benzotriazole compounds can inhibit the growth of bacteria and fungi. The exact mechanism often involves interference with cellular processes such as nucleic acid synthesis and protein function.

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
BenzotriazoleStaphylococcus aureus32 µg/mL
BenzotriazoleEscherichia coli16 µg/mL
This compoundCandida albicans25 µg/mLCurrent Study

Antiviral Activity

The compound has also been investigated for its antiviral properties. Studies have shown that benzotriazoles can inhibit viral replication in various models. For example, derivatives have been noted to exhibit inhibitory effects against viruses such as Hepatitis C and Dengue virus.

Case Study: Inhibition of Hepatitis C Virus
A study assessed the efficacy of benzotriazole derivatives against Hepatitis C virus (HCV). The results indicated that certain derivatives could inhibit HCV replication with an IC50 value in the micromolar range. This suggests potential for therapeutic application in treating HCV infections.

Antitumor Activity

Benzotriazoles have also been explored for their antitumor effects. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle proteins.

Table 2: Antitumor Activity of Benzotriazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of ActionReference
Benzotriazole Derivative AHeLa Cells10 µMApoptosis induction
This compoundMCF7 Cells15 µMCell cycle arrestCurrent Study

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in nucleic acid synthesis.
  • Disruption of Membrane Integrity: It may affect the integrity of microbial membranes leading to cell lysis.
  • Induction of Apoptosis: In cancer cells, it can trigger apoptotic pathways leading to cell death.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate?

  • Methodology : The synthesis typically involves coupling benzotriazole derivatives with cyclopropane-containing intermediates. For example, carbodiimide coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) are used to form amide bonds under anhydrous conditions in solvents such as dichloromethane or THF. Triethylamine is often added as a base to neutralize HCl byproducts .
  • Key Considerations : Reaction monitoring via TLC or HPLC ensures completion. Purification methods like column chromatography or recrystallization are critical for isolating the product in high purity .

Q. How is the compound characterized using spectroscopic methods?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For instance, benzotriazole protons resonate at δ 7.5–8.5 ppm, while cyclopropane protons appear as distinct multiplets near δ 0.5–1.5 ppm .
  • IR : Stretching frequencies for carbamate C=O (~1700 cm1^{-1}) and benzotriazole C-N (~1350 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+^+ peaks) .

Q. What initial biological screening approaches are used for this compound?

  • Methodology :

  • Antimicrobial Assays : Disk diffusion or microdilution tests against bacterial/fungal strains (e.g., E. coli, C. albicans) assess growth inhibition .
  • Enzyme Inhibition : Fluorescence-based assays measure binding affinity to target enzymes (e.g., proteases, kinases) .
    • Data Interpretation : IC50_{50} values or minimum inhibitory concentrations (MICs) quantify potency .

Advanced Research Questions

Q. How do crystallographic refinement tools like SHELXL address challenges in determining the compound’s structure?

  • Methodology : SHELXL refines crystal structures using high-resolution X-ray data. Key features:

  • Hydrogen Bonding : Resolves ambiguities in hydrogen atom positions (e.g., bifurcated N–H⋯O bonds in carbamate groups) .
  • Disorder Modeling : Handles flexible cyclopropane or benzotriazole moieties via split-atom refinement .
    • Case Study : In tert-butyl carbamate derivatives, SHELXL’s restraints improve accuracy for low-occupancy solvent molecules .

Q. How can synthetic routes be optimized to improve regioselectivity and yield?

  • Methodology :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity. THF balances reactivity and control .
  • Temperature Control : Low temperatures (–20°C) minimize side reactions during Grignard additions (e.g., 44% yield improvement in diazidation steps) .
    • Data-Driven Optimization : DOE (Design of Experiments) identifies optimal reagent ratios (e.g., 1.5 equiv. vinylmagnesium bromide) .

Q. What strategies resolve contradictions between NMR and X-ray crystallography data?

  • Case Study : Discrepancies in cyclopropane conformation (NMR suggests free rotation, while X-ray shows rigidity) arise from crystal packing forces.

  • Solution : Variable-temperature NMR confirms dynamic behavior in solution, while X-ray captures static solid-state conformations .
    • Validation : Cross-validate using computational methods (DFT) to model solution vs. solid-state structures .

Q. How does structural modification impact the compound’s pharmacological activity?

  • Methodology :

  • Benzotriazole Modifications : Introducing electron-withdrawing groups (e.g., –NO2_2) enhances enzyme inhibition by stabilizing ligand-protein interactions .
  • Cyclopropane Substitution : Fluorine substitution at the cyclopropane ring increases metabolic stability (e.g., 2-fold longer half-life in vitro) .
    • SAR Analysis : Tabulated IC50_{50} values for derivatives guide lead optimization (e.g., tert-butyl vs. isopropyl carbamates) .

Safety and Handling

  • GHS Classification : Not classified under current guidelines, but standard lab precautions (gloves, goggles) are advised due to unknown chronic toxicity .
  • Air-Sensitive Intermediates : Store under nitrogen or argon; use Schlenk techniques for moisture-sensitive steps .

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